molecular formula C35H63F6N5O9 B3285000 Palmitoyllysylvalyldiaminobutyric acid trifluoroacetate CAS No. 794590-34-4

Palmitoyllysylvalyldiaminobutyric acid trifluoroacetate

Cat. No.: B3285000
CAS No.: 794590-34-4
M. Wt: 811.9 g/mol
InChI Key: OJGGXQRQSFPREL-OVRRWYLESA-N
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Description

Palmitoyllysylvalyldiaminobutyric acid trifluoroacetate is a synthetic compound that has garnered attention in scientific research due to its potential therapeutic applications. It is characterized by its complex molecular structure, which includes a palmitoyl group, lysine, valine, and diaminobutyric acid, along with a trifluoroacetate moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of palmitoyllysylvalyldiaminobutyric acid trifluoroacetate involves multiple steps, starting with the preparation of individual amino acid derivatives. The palmitoyl group is typically introduced through an acylation reaction with palmitic acid. The lysine, valine, and diaminobutyric acid are then sequentially coupled using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. Reaction conditions are carefully monitored to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Palmitoyllysylvalyldiaminobutyric acid trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions result in the replacement of the trifluoroacetate group with other functional groups .

Scientific Research Applications

Palmitoyllysylvalyldiaminobutyric acid trifluoroacetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of palmitoyllysylvalyldiaminobutyric acid trifluoroacetate involves its interaction with specific molecular targets and pathways. The palmitoyl group enhances the compound’s lipophilicity, facilitating its incorporation into cell membranes. The lysine and valine residues play a role in binding to target proteins, while the diaminobutyric acid and trifluoroacetate moieties contribute to the compound’s stability and reactivity. These interactions modulate various cellular processes, including signal transduction and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Palmitoyl dipeptide-5 diaminobutyric acid: Similar in structure but lacks the trifluoroacetate moiety.

    Palmitoyl tripeptide-1: Contains a palmitoyl group and three amino acids but differs in sequence and functional groups.

    Palmitoyl hexapeptide-12: A longer peptide with different amino acid composition.

Uniqueness

Palmitoyllysylvalyldiaminobutyric acid trifluoroacetate is unique due to its specific combination of amino acids and the presence of the trifluoroacetate moiety. This unique structure imparts distinct physicochemical properties, such as enhanced stability and specific reactivity, making it valuable for various research applications .

Properties

IUPAC Name

(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-methylbutanoyl]amino]butanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H61N5O5.2C2HF3O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-27(37)34-25(19-17-18-22-32)29(38)36-28(24(2)3)30(39)35-26(21-23-33)31(40)41;2*3-2(4,5)1(6)7/h24-26,28H,4-23,32-33H2,1-3H3,(H,34,37)(H,35,39)(H,36,38)(H,40,41);2*(H,6,7)/t25-,26-,28-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGGXQRQSFPREL-OVRRWYLESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCN)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCN)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H63F6N5O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

811.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

794590-34-4
Record name Palmitoyllysylvalyldiaminobutyric acid trifluoroacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0794590344
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PALMITOYLLYSYLVALYLDIAMINOBUTYRIC ACID TRIFLUOROACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79390Q4BYV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Palmitoyllysylvalyldiaminobutyric acid trifluoroacetate
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Palmitoyllysylvalyldiaminobutyric acid trifluoroacetate
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Palmitoyllysylvalyldiaminobutyric acid trifluoroacetate
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Palmitoyllysylvalyldiaminobutyric acid trifluoroacetate
Reactant of Route 5
Palmitoyllysylvalyldiaminobutyric acid trifluoroacetate
Reactant of Route 6
Palmitoyllysylvalyldiaminobutyric acid trifluoroacetate

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